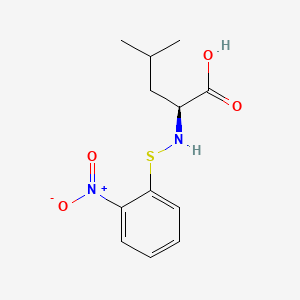

N-2-Nitrophenylsulfenyl-L-leucine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4S/c1-8(2)7-9(12(15)16)13-19-11-6-4-3-5-10(11)14(17)18/h3-6,8-9,13H,7H2,1-2H3,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITRGNOZDXVYFU-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparation Techniques for N 2 Nitrophenylsulfenyl L Leucine

Established Synthetic Routes for N-2-Nitrophenylsulfenyl-L-leucine Derivatives

The primary and most established method for synthesizing this compound involves the direct reaction of L-leucine with 2-nitrophenylsulfenyl chloride (NPS-Cl). This reaction falls under the general category of N-acylation of an amino acid.

The general reaction is as follows: L-Leucine + 2-Nitrophenylsulfenyl chloride → this compound + HCl

This process is typically carried out in a biphasic solvent system under basic conditions to neutralize the hydrochloric acid byproduct and facilitate the reaction.

The successful synthesis of Nps-L-leucine hinges on the careful control of reaction parameters to maximize yield and purity.

Solvent System : A mixture of an aqueous phase and an organic solvent, such as tetrahydrofuran (B95107) (THF) or dioxane, is commonly employed. uoa.grnih.gov The aqueous phase helps to dissolve the L-leucine salt, while the organic solvent dissolves the NPS-Cl.

Base : A mild inorganic base, typically sodium bicarbonate or a similar alkali carbonate or hydroxide, is added to the reaction mixture. nih.gov The base plays a crucial role in deprotonating the amino group of L-leucine, increasing its nucleophilicity, and neutralizing the HCl generated during the reaction.

Temperature : The reaction is often conducted at reduced temperatures, typically around 0°C. nih.gov This helps to control the reaction rate and minimize potential side reactions, such as the hydrolysis of the NPS-Cl.

Stoichiometry : A slight excess of the sulfenyl chloride may be used to ensure complete conversion of the amino acid. However, significant excess should be avoided to simplify purification.

Optimization of these parameters involves adjusting the solvent ratios, the type and amount of base, and the reaction temperature to achieve the highest possible yield of the desired yellow Nps-L-leucine product. uoa.gr

Once the reaction is complete, a systematic approach is required to isolate and purify the this compound.

Solvent Removal : The organic solvent is typically removed under reduced pressure (e.g., using a rotary evaporator). nih.gov

Extraction : The remaining aqueous solution is often acidified to protonate the carboxylate group of the Nps-L-leucine, causing it to precipitate or enabling its extraction into an organic solvent like ethyl acetate (B1210297). This step also helps to remove any unreacted L-leucine, which is more water-soluble.

Crystallization : N-2-Nitrophenylsulfenyl amino acid derivatives are typically yellow, crystalline solids. uoa.gr Purification can often be achieved by crystallization from a suitable solvent system, such as ethyl acetate/hexane.

Chromatography : If further purification is necessary, flash column chromatography using silica (B1680970) gel is a viable option. nih.gov A gradient elution system, for instance with acetone (B3395972) in dichloromethane, can be used to separate the product from impurities. nih.gov

The purity of the final product can be assessed using techniques like High-Performance Liquid Chromatography (HPLC) and its structure confirmed by NMR spectroscopy.

Industrial-Scale Preparation and Process Enhancements

While detailed proprietary industrial processes are not publicly available, scaling up the laboratory synthesis of this compound involves addressing several key challenges. The industrial production of the precursor, L-leucine, is a well-established, large-scale process, often utilizing fermentation with strains of Corynebacterium glutamicum. nih.govnih.gov

For the derivatization process, enhancements would focus on:

Process Efficiency : Utilizing larger reactors with efficient cooling and mixing systems to maintain optimal reaction conditions.

Solvent Recovery : Implementing solvent recovery and recycling systems to reduce costs and environmental impact.

Downstream Processing : Shifting from chromatographic purification to more scalable methods like industrial-scale crystallization and filtration.

Waste Management : Developing procedures for the safe handling and disposal of byproducts and waste streams.

The goal is to adapt the reliable lab-scale synthesis into a robust, cost-effective, and environmentally responsible industrial process.

Formation and Utility of Dicyclohexylammonium (B1228976) Salts of N-2-Nitrophenylsulfenyl-L-amino Acids

A significant advancement in the use of Nps-amino acids is their conversion into dicyclohexylammonium (DCHA) salts. These salts are often preferred for storage and handling in peptide synthesis. uoa.gr

Formation: The DCHA salt of this compound is prepared by dissolving the purified Nps-L-leucine in a suitable solvent and treating it with one equivalent of dicyclohexylamine. The salt typically precipitates from the solution and can be isolated by filtration, washed, and dried.

Utility: The formation of DCHA salts offers several advantages:

Enhanced Stability : The salts are often more stable and have a longer shelf life than the free acid.

Improved Handling : They are typically stable, crystalline solids that are easier to handle, weigh, and store. uoa.gr

Direct Use in Synthesis : Nps-L-amino acid DCHA salts can be used directly in peptide coupling reactions without needing to regenerate the free acid first. uoa.gr This simplifies the workflow of peptide synthesis.

The properties of the DCHA salt of the closely related N-2-Nitrophenylsulfenyl-L-isoleucine are presented in the table below, illustrating the typical characteristics of this class of compounds.

| Property | Value |

| Purity | Min. 98.0% (HPLC) labproinc.com |

| Physical State | Solid labproinc.com |

| Color | Pale Yellow labproinc.com |

| Melting Point | ~190 °C labproinc.com |

Chemical Reactivity and Mechanistic Investigations of N 2 Nitrophenylsulfenyl L Leucine

Intrinsic Reactivity Profile of the N-2-Nitrophenylsulfenyl Group

The chemical nature of the N-2-nitrophenylsulfenyl group is characterized by the interplay between the electron-withdrawing nitro group and the sulfur atom, which influences its behavior in various chemical transformations.

Oxidation Pathways and Derivative Formation

The sulfur atom in the N-2-nitrophenylsulfenyl group is susceptible to oxidation. Treatment with oxidizing agents can lead to the formation of higher oxidation state sulfur species. For instance, oxidation of Nps-protected amines and amino acid derivatives can yield N-Nps imino peptides. nii.ac.jpnih.gov One specific method involves manganese dioxide (MnO2)-mediated oxidation to prepare N-2-Nitrophenylsulfenyl imino dipeptides. nii.ac.jpnih.gov These imino derivatives are stable and can be utilized in further synthetic steps, such as asymmetric indolylation catalyzed by chiral phosphoric acids. nii.ac.jp This oxidative transformation highlights a pathway to generate reactive intermediates for the synthesis of non-canonical amino acids. nii.ac.jpnih.gov

It is important to note that certain functional groups can be sensitive to the oxidative conditions required for modifying the Nps group. For example, the indole (B1671886) ring of tryptophan is labile under MnO2-mediated oxidation, necessitating protection of the indole nitrogen to prevent unwanted side reactions. nii.ac.jp

Reduction Processes and Their Implications

The N-2-nitrophenylsulfenyl group contains a nitro functional group, which is susceptible to reduction. Standard reduction methods, such as catalytic hydrogenation or treatment with reducing agents like stannous chloride, can selectively reduce the nitro group. peptide.com This transformation alters the electronic properties of the phenyl ring, which can, in turn, affect the stability and reactivity of the sulfenamide (B3320178) bond. The reduction of the nitro group is a potential side reaction during peptide synthesis if harsh reducing conditions are employed for other purposes, for example, the removal of other protecting groups. peptide.com Careful selection of orthogonal protecting group strategies is therefore essential to avoid unintended cleavage or modification of the Nps group. researchgate.netpeptide.com

Nucleophilic Substitution Reactivity at the Sulfenyl Center

The sulfur atom of the N-2-nitrophenylsulfenyl group is electrophilic and, therefore, a target for nucleophilic attack. This reactivity is central to the primary function of the Nps group as a protecting group, as its cleavage often involves a nucleophilic substitution mechanism. youtube.com The polarization of the nitrogen-sulfur (N-S) bond, enhanced by the electron-withdrawing 2-nitro group, makes the sulfur atom susceptible to attack by a wide range of nucleophiles. This reaction results in the cleavage of the N-S bond, liberating the free amine of the L-leucine moiety. The general mechanism involves the nucleophile attacking the sulfenyl sulfur, leading to the formation of a new sulfur-nucleophile bond and the release of the protected amine.

Mechanisms of N-2-Nitrophenylsulfenyl Group Deprotection in Peptide Synthesis

The utility of the Nps group in peptide synthesis stems from its facile removal under specific conditions, which can be broadly categorized into acid-mediated and nucleophile-assisted cleavage. acs.orgacs.org

Acid-Mediated Cleavage Mechanisms (e.g., hydrogen chloride, hydrogen bromide, acetic acid)

The Nps group can be cleaved under acidic conditions. The mechanism involves the protonation of the sulfenamide nitrogen, which increases the electrophilicity of the sulfur atom.

Hydrogen Chloride (HCl) and Hydrogen Bromide (HBr): Treatment with anhydrous solutions of strong acids like HCl or HBr in a non-polar solvent is a common method for Nps deprotection. The protonated Nps-amino acid is then susceptible to attack by the halide anion (Cl- or Br-), which acts as a nucleophile. This results in the formation of 2-nitrophenylsulfenyl chloride or bromide and the hydrochloride or hydrobromide salt of the deprotected amino acid. The general instability of peptide bonds in concentrated strong acids like sulfuric acid is a known phenomenon, but the conditions for Nps cleavage are typically milder. nih.gov

Acetic Acid (AcOH): While weaker than HCl or HBr, acetic acid can also facilitate the cleavage of the Nps group, often requiring longer reaction times or elevated temperatures. osti.gov The mechanism is similar, involving protonation followed by nucleophilic attack, although the nucleophile in this case might be the acetate (B1210297) ion or another species present in the reaction mixture. The use of HBr in acetic acid is also a documented method for removing certain protecting groups. osti.gov

Table 1: Acidic Reagents for Nps Deprotection

| Reagent | Typical Conditions | Comments |

| Hydrogen Chloride (HCl) | Anhydrous solution in organic solvent (e.g., dioxane, ethyl acetate) | Effective and widely used. nih.gov |

| Hydrogen Bromide (HBr) | Solution in acetic acid | Can also be used for cleavage. osti.gov |

| Acetic Acid (AcOH) | Often used in conjunction with other reagents or at higher temperatures | Milder than HCl or HBr. osti.gov |

Nucleophile-Assisted Cleavage Mechanisms (e.g., hydrogen cyanide, sulfurous acid, thioacetamide, 2-thiopyridone)

A variety of nucleophilic reagents can be employed for the removal of the Nps group, often under milder and more selective conditions than acid-mediated methods. This approach is particularly valuable when acid-labile protecting groups are present elsewhere in the peptide sequence.

Thiol-based Reagents (e.g., 2-thiopyridone): Thiols are highly effective for Nps group cleavage. The mechanism involves the nucleophilic attack of the thiol on the electrophilic sulfur atom of the Nps group. This results in the formation of a mixed disulfide and the release of the free amine. 2-Thiopyridone is one such reagent that facilitates this cleavage. The related 3-nitro-2-pyridinesulfenyl (Npys) group is also well-known for its reactivity with thiols to form mixed disulfides. nih.gov

Other Nucleophiles:

Hydrogen Cyanide (HCN): Can act as a nucleophile to cleave the Nps group.

Sulfurous Acid (H₂SO₃): The sulfite (B76179) or bisulfite ions are effective nucleophiles for this transformation.

Thioacetamide: This reagent can also serve as a sulfur nucleophile to effect the deprotection.

The general principle for nucleophile-assisted cleavage is the attack of the nucleophile on the sulfenyl sulfur, leading to the transfer of the 2-nitrophenylsulfenyl group to the nucleophile and the liberation of the amino group of L-leucine.

Table 2: Nucleophilic Reagents for Nps Deprotection

| Reagent | Type of Nucleophile | Product of Nps Group |

| 2-Thiopyridone | Thiol | Mixed disulfide |

| Hydrogen Cyanide | Cyanide ion | 2-Nitrophenylsulfenyl cyanide |

| Sulfurous Acid | Sulfite/Bisulfite ion | 2-Nitrophenylsulfenyl sulfite adduct |

| Thioacetamide | Sulfur nucleophile | Adduct with thioacetamide |

Lack of Sufficient Data for Comprehensive Analysis of N-2-Nitrophenylsulfenyl-L-leucine's Chemical Reactivity

A thorough investigation into the chemical reactivity and mechanistic details of this compound has revealed a significant gap in the available scientific literature. Despite extensive searches for detailed research findings, specific data regarding the kinetics, thermodynamics, reaction intermediates, and transition states of its deprotection reactions are not presently available.

The 2-nitrophenylsulfenyl (NPS) group is a known protecting group for the amine functionality in amino acids, utilized in peptide synthesis. Its removal is typically achieved under specific conditions, such as acidolysis or in the presence of thiols. However, quantitative kinetic data, including reaction rates and activation energies, for the deprotection of the L-leucine derivative are not documented in publicly accessible research. Similarly, thermodynamic parameters that would describe the energy changes associated with the cleavage of the N-S bond in this particular molecule are also unreported.

Furthermore, detailed mechanistic studies that would elucidate the precise reaction intermediates and transition state structures involved in the deprotection of this compound are absent from the current body of scientific literature. While general mechanisms for the cleavage of sulfenamide bonds have been proposed, specific experimental or computational evidence for the intermediates and transition states for this specific compound is lacking.

This absence of specific data prevents a detailed and scientifically accurate discussion of the topics outlined in the requested article structure. Constructing an article with the required depth and authority on the "Kinetics and Thermodynamics of Deprotection Reactions" and the "Elucidation of Reaction Intermediates and Transition States" for this compound is therefore not feasible at this time.

Applications and Advanced Methodologies in Organic and Peptide Chemistry

N-2-Nitrophenylsulfenyl-L-leucine as a Strategic Protecting Group in Peptide Synthesis

The use of protecting groups is a fundamental strategy in peptide synthesis to prevent unwanted side reactions at the reactive N-terminus of an amino acid while the carboxyl group is activated for amide bond formation. nih.govmasterorganicchemistry.com The N-2-nitrophenylsulfenyl (Nps) group, first introduced for this purpose by Zervas and colleagues, offers a distinct set of advantages, particularly due to the mild conditions required for its removal. acs.org this compound is a commercially available or readily synthesized compound where the amino group of L-leucine is protected by this Nps group, making it an ideal building block for peptide synthesis. vulcanchem.comstarshinechemical.com

Solution-Phase Peptide Synthesis Methodologies Utilizing N-2-Nitrophenylsulfenyl Protection

In solution-phase peptide synthesis, Nps-protected amino acids like this compound are valuable reagents. The synthesis strategy involves the coupling of an Nps-protected amino acid with the ester of another amino acid. The Nps group is stable to the coupling conditions but can be selectively cleaved afterward to allow for the next amino acid to be added to the growing peptide chain. nih.govresearchgate.net

A key feature of the Nps group is its lability under very mild acidic conditions, such as treatment with a small excess of hydrogen chloride in an inert solvent like ethyl acetate (B1210297) or dichloromethane. This selective removal is a significant advantage as it does not affect other acid-sensitive protecting groups that may be present on the side chains of the amino acids, such as tert-butoxycarbonyl (Boc) or t-butyl (tBu) esters. acs.orgresearchgate.net This orthogonality is crucial for minimizing side reactions and maximizing the yield of the desired peptide. nih.govbiosynth.com

Advantages for Peptide Chain Elongation, Particularly with Side-Chain Protected Amino Acids

The primary advantage of using this compound for peptide chain elongation is the exceptionally mild conditions required for its removal. This feature ensures the stability of a wide range of permanent protecting groups used for the side chains of trifunctional amino acids. peptide.com Many common side-chain protecting groups (e.g., tBu for Asp, Glu, Ser, Thr; Boc for Lys; Trt for Asn, Gln) are susceptible to cleavage by the strong acids used for Boc deprotection or even the repetitive basic conditions of Fmoc removal. peptide.comcreative-peptides.com The Nps group's mild cleavage conditions prevent the premature loss of these groups, thereby avoiding unwanted side reactions and the formation of impurities.

Comparison of Nα-Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Stability |

|---|---|---|---|

| 2-Nitrophenylsulfenyl | Nps | Mild acidolysis (e.g., 2 eq. HCl in organic solvent); Thiolysis (e.g., thiophenol) acs.org | Stable to bases, catalytic hydrogenation. Labile to mild acid. |

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., Trifluoroacetic acid (TFA), HF) masterorganicchemistry.comcreative-peptides.com | Stable to bases, catalytic hydrogenation. Labile to strong acid. |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% piperidine (B6355638) in DMF) biosynth.comcreative-peptides.com | Stable to acids. Labile to bases. |

Synthesis of Oligopeptides and Complex Peptide Architectures

The unique reactivity and cleavage properties of the Nps group extend its utility to the synthesis of more complex peptide structures, including specifically modified oligopeptides and hybrid molecules like nucleopeptides.

Preparation of N-Protected Dipeptide Esters and Their Reactivity

The synthesis of Nps-protected dipeptide esters is a straightforward process in solution-phase chemistry. It typically involves reacting this compound with the desired amino acid methyl or ethyl ester in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). masterorganicchemistry.com Alternatively, methods using mixed anhydrides of the Nps-amino acid have been shown to be effective for coupling with free amino acids, offering a scalable and cost-effective route. nih.gov

Recent research has also explored the reactivity of Nps-protected dipeptides. For instance, N-2-Nitrophenylsulfenyl imino dipeptides can be prepared through the oxidation of the corresponding N-terminal glycine (B1666218) peptide. nii.ac.jpnih.gov These stable imines serve as valuable intermediates for creating non-canonical amino acids. They can undergo catalyst-controlled, diastereoselective reactions, such as indolylation, to install unique structural motifs into the peptide backbone, which is of great interest for drug discovery. nii.ac.jp

Example Synthesis of Nps-Protected Dipeptide Esters

| Nps-Amino Acid | Amino Acid Ester | Coupling Method | Product |

|---|---|---|---|

| Nps-L-leucine | H-Gly-OEt | DCC | Nps-L-Leu-Gly-OEt |

| Nps-L-leucine | H-Ala-OMe | Mixed Anhydride | Nps-L-Leu-Ala-OMe |

| Nps-Gly-OEt | MnO₂ Oxidation | N-Nps imino ethyl glycinate (B8599266) nii.ac.jp | Reacts with indole (B1671886) nucleophiles |

Application in the Assemblage of Nucleopeptides

Nucleopeptides are hybrid molecules composed of nucleic acid and peptide components, representing a challenging synthetic target due to the multitude of reactive functional groups that must be orthogonally protected. The synthesis requires a carefully planned strategy to selectively deprotect specific sites for chain elongation while keeping all other protecting groups intact.

The N-2-nitrophenylsulfenyl group is a strong candidate for the protection of the N-terminus in the peptide portion during nucleopeptide assembly. The exceptionally mild conditions required for Nps group removal are highly compatible with the sensitive components of the nucleoside part, including the acid-labile glycosidic bonds and the various protecting groups on the nucleobases and sugar hydroxyls. The orthogonality of the Nps group—being stable to the basic or fluoride-based conditions often used to remove protecting groups from the nucleoside component—makes it an enabling tool for the stepwise and controlled construction of these complex and functionally diverse biomolecular architectures.

Utilization in the Synthesis of Biologically Active Peptide Analogs (e.g., beta-endorphin (B3029290) derivatives)

The 2-nitrophenylsulfenyl (Nps) group, a key component of this compound, serves as a valuable protecting group in the solid-phase synthesis of complex, biologically active peptide analogs. Its application has been notably demonstrated in the creation of modified versions of human beta-endorphin, a potent endogenous opioid peptide.

In a specific application, the Nps group was used to protect the tryptophan residue in the synthesis of a potent beta-endorphin analog. Researchers synthesized an analog of human beta-endorphin where the tyrosine at position 27 was replaced by tryptophan. nih.gov The 2-nitrophenylsulfenyl derivative of this tryptophan-containing analog was then prepared. nih.gov This modification resulted in a peptide with altered biological activity, exhibiting lower analgesic potency but higher opiate receptor-binding activity compared to its non-derivatized parent compound. nih.gov This strategic use of the Nps group highlights its role in facilitating the synthesis and study of structure-activity relationships in complex neuropeptides.

Role in Catalyst-Controlled Diastereoselective Reactions

The N-2-Nitrophenylsulfenyl (Nps) group plays a crucial role in advanced synthetic methodologies, particularly in catalyst-controlled diastereoselective reactions. It serves as a directing and protecting group that enables the stereoselective formation of complex peptide structures, including those containing non-canonical amino acids. This is achieved through a sequence involving the preparation of Nps-protected imino peptides followed by a catalyzed reaction to introduce new chiral centers.

Preparation of N-2-Nitrophenylsulfenyl Imino Peptides

A key intermediate in these diastereoselective reactions is the N-2-Nitrophenylsulfenyl (Nps) imino peptide. These compounds are successfully prepared through the oxidation of the corresponding N-terminal Nps-glycine dipeptides. nii.ac.jpnih.gov A mild and effective method for this transformation is the use of manganese dioxide (MnO₂)-mediated oxidation. nii.ac.jpnih.gov This oxidation process has been shown to be compatible with a variety of functional groups commonly employed in peptide synthesis, making it a versatile tool for creating these reactive imine intermediates. nii.ac.jp

The efficiency of this oxidation has been demonstrated with N-Nps glycine dipeptides featuring C-terminal residues with varying side chains, including different alkyl chain sizes and protected functional groups. nii.ac.jp

Table 1: MnO₂-Mediated Oxidation of N-Nps Glycine Dipeptides (1) to N-Nps Imino Peptides (2)

Data sourced from a 2023 study on the preparation of N-2-Nitrophenylsulfenyl imino peptides. nii.ac.jp

Chiral Phosphoric Acid Catalyzed Diastereoselective Indolylation

The N-Nps imino peptides prepared via oxidation serve as electrophilic substrates for subsequent carbon-carbon bond-forming reactions. nii.ac.jp A significant application is their use in diastereoselective indolylation, a reaction that introduces an indole moiety to form an indolylglycine residue. nii.ac.jpthieme-connect.com This reaction is catalyzed by chiral phosphoric acids (CPAs), a class of powerful organocatalysts. nih.govdicp.ac.cn

The remarkable feature of this methodology is that by selecting the appropriate chiral phosphoric acid catalyst, it is possible to control the stereochemical outcome of the reaction. nii.ac.jpnih.gov This allows for the selective synthesis of either diastereomer of the final product from the same starting N-Nps imino peptide and indole nucleophile. nii.ac.jp The chiral catalyst creates a specific chiral environment that directs the approach of the nucleophile to one face of the imine, thereby determining the configuration of the newly formed stereocenter. dicp.ac.cn For instance, in the reaction of a valine-derived imino peptide, different CPA catalysts can be used to selectively produce distinct epimers of the indolylglycine-containing product. nii.ac.jp

Table 2: Catalyst-Controlled Diastereoselective Indolylation of N-Nps Imino Peptide 2a

Data represents the selective formation of product diastereomers using different chiral phosphoric acid (CPA) catalysts in the indolylation of a valine-derived imino peptide. nii.ac.jp

Synthesis of Non-Canonical Amino Acid-Containing Peptides

The primary goal of developing these Nps-based methodologies is to facilitate the synthesis of peptides containing non-canonical amino acids. nii.ac.jpnih.gov The incorporation of such unnatural residues is a powerful strategy in drug discovery, as it enhances the structural diversity of peptides and can improve their pharmacological properties. nii.ac.jpnih.gov

The diastereoselective indolylation of N-Nps imino peptides is a direct and efficient route for constructing peptides that contain indolylglycine, a non-canonical amino acid. nii.ac.jpthieme-connect.com Indolylglycine is considered an analog of aromatic amino acids, and its incorporation can influence peptide conformation and receptor interactions. nii.ac.jp The ability to synthesize dipeptides containing this unit stereoselectively opens up possibilities for creating novel peptide-based drug candidates. nii.ac.jpnih.gov This approach, which involves the direct application of organic reactions to peptidic substrates, represents a modern strategy for synthesizing peptides with unique structural features. nih.gov

Advanced Characterization Techniques and Computational Studies

Spectroscopic Methods for Structural and Conformational Analysis

Spectroscopic techniques are indispensable for confirming the identity and purity of N-2-Nitrophenylsulfenyl-L-leucine and for probing its structural details.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the this compound molecule can be mapped.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons of the leucine (B10760876) moiety and the 2-nitrophenylsulfenyl group. The aromatic protons of the nitrophenyl ring would appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nitro group. The α-proton of the leucine residue would be observed as a multiplet, its chemical shift influenced by the adjacent carboxylic acid and the N-sulfenyl group. The protons of the isobutyl side chain of leucine would appear in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid group is expected to have a chemical shift in the range of 170-180 ppm. The carbons of the aromatic ring will show signals in the aromatic region (120-150 ppm), with the carbon bearing the nitro group being significantly deshielded. The α-carbon of the leucine residue and the carbons of the isobutyl side chain will have characteristic shifts in the aliphatic region of the spectrum. mpg.denih.gov The specific chemical shifts can be influenced by the solvent and the conformational state of the molecule. nih.gov

| Predicted ¹H NMR Chemical Shifts | Predicted ¹³C NMR Chemical Shifts |

| Proton | Approximate Chemical Shift (ppm) |

| Aromatic (C₆H₄) | 7.0 - 8.5 |

| α-CH | 3.5 - 4.5 |

| β-CH₂ | 1.5 - 2.0 |

| γ-CH | 1.4 - 1.8 |

| δ-CH₃ | 0.8 - 1.0 |

| NH | Variable |

| COOH | 10 - 12 |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, with a molecular formula of C₁₂H₁₆N₂O₄S, the calculated molecular weight is approximately 284.33 g/mol . nih.gov

In a typical mass spectrum, a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this mass would be observed. The fragmentation of this compound under techniques like Gas Chromatography-Mass Spectrometry (GC-MS) would likely involve cleavage at several key positions. Common fragmentation pathways for amino acid derivatives include the loss of the carboxyl group (as CO₂) and fragmentation of the amino acid side chain. nih.govuni-muenster.de Additionally, cleavage of the N-S bond and fragmentation of the nitrophenyl ring are expected. nih.govresearchgate.net

| Expected Mass Spectrometry Fragments |

| Fragment |

| [M-COOH]⁺ |

| [M-C₄H₉]⁺ |

| [C₆H₄NO₂S]⁺ |

| [C₆H₄NO₂]⁺ |

| [C₄H₉]⁺ |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wiley-vch.de The IR spectrum of this compound would show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), the N-O stretches of the nitro group (asymmetric and symmetric stretches around 1520 cm⁻¹ and 1340 cm⁻¹, respectively), C-H stretches of the aromatic and aliphatic parts, and the C-N and C-S stretches. researchgate.netnih.gov

| Predicted IR Absorption Bands |

| Functional Group |

| O-H (Carboxylic acid) |

| C-H (Aromatic) |

| C-H (Aliphatic) |

| C=O (Carboxylic acid) |

| C=C (Aromatic) |

| N=O (Nitro, asymmetric) |

| N=O (Nitro, symmetric) |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. nih.gov this compound is expected to exhibit characteristic UV absorptions due to the presence of the 2-nitrophenyl chromophore. researchgate.net Aromatic systems typically show strong absorption bands corresponding to π → π* transitions. acs.org For this compound, these would arise from the benzene (B151609) ring. The nitro group and the carbonyl group of the carboxylic acid can also undergo n → π* transitions, which are generally weaker. The presence of the sulfur atom and the amino group can also influence the electronic transitions, potentially causing shifts in the absorption maxima. researchgate.netacs.org

Theoretical and Computational Chemistry Approaches

Computational chemistry offers a powerful means to complement experimental data and to gain deeper insights into the properties of molecules that may be difficult to measure directly.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to model the electronic structure and properties of molecules. nih.govnih.gov For this compound, DFT calculations can be employed to:

Optimize the molecular geometry: To predict the most stable three-dimensional conformation of the molecule.

Calculate electronic properties: This includes the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. arxiv.org A smaller gap generally implies higher reactivity.

Predict spectroscopic properties: Theoretical calculations can predict NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions, which can be compared with experimental data for validation. mdpi.com

Analyze reactivity and energetics: DFT can be used to model reaction pathways, calculate activation energies, and determine thermodynamic properties, providing insights into the molecule's stability and reactivity in chemical processes such as peptide synthesis. acs.org

| Information Obtainable from DFT Calculations |

| Property |

| Optimized Geometry |

| HOMO-LUMO Energy Gap |

| Molecular Electrostatic Potential |

| Calculated Spectroscopic Data |

| Reaction Energetics |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a powerful computational microscope to examine the dynamic nature of this compound at an atomic level. By solving Newton's equations of motion for the system, MD simulations can map out the conformational landscape of the molecule and characterize its interactions with its environment over time.

Conformational Sampling:

The flexibility of this compound is primarily dictated by the rotation around several key single bonds: the bond connecting the nitrophenyl group to the sulfur atom, the sulfur-nitrogen bond, and the bonds within the leucine side chain. MD simulations can systematically explore the potential energy surface associated with these rotations, identifying low-energy, stable conformations and the energy barriers between them.

A typical MD simulation protocol would involve:

Parameterization: Assigning a force field (e.g., AMBER, CHARMM, OPLS) that describes the bonded and non-bonded interactions of all atoms in the molecule. For the non-standard nitrophenylsulfenyl group, these parameters might need to be specifically developed or validated using quantum mechanical calculations.

Solvation: Placing the molecule in a simulated box of solvent, typically water, to mimic physiological or experimental conditions.

Simulation: Running the simulation for a sufficient time (nanoseconds to microseconds) to ensure thorough sampling of the conformational space.

Analysis of the resulting trajectory allows for the generation of Ramachandran-like plots for the relevant dihedral angles, revealing the most probable conformations of the molecule in solution. Such studies on related N-protected amino acids have shown that the protecting group can significantly influence the conformational preferences of the amino acid backbone.

Intermolecular Interactions:

MD simulations are also exceptionally well-suited for studying the non-covalent interactions between this compound and other molecules, including solvent, ions, or potential binding partners. Key interactions that can be analyzed include:

Hydrogen Bonding: The nitro group and the carboxylic acid moiety are potential hydrogen bond donors and acceptors. Simulations can quantify the dynamics, lifetime, and geometry of these hydrogen bonds.

π-π Stacking: The nitrophenyl ring can engage in π-π stacking interactions with other aromatic systems. Studies on similar sulfonamides have highlighted π-π interactions as a major force in crystal packing. nih.gov

Hydrophobic Interactions: The isobutyl side chain of the leucine residue and the phenyl ring contribute to the molecule's hydrophobic character, driving interactions in aqueous environments.

The following table illustrates the type of data that could be generated from an MD simulation to characterize the primary intermolecular interactions of this compound in an aqueous solution.

| Interaction Type | Potential Participating Groups on this compound | Typical Interacting Partner (in aqueous solution) | Average Distance (Å) (Illustrative) |

| Hydrogen Bond | Carboxyl group (-COOH) | Water (H₂O) | 2.8 |

| Hydrogen Bond | Nitro group (-NO₂) | Water (H₂O) | 3.0 |

| π-π Stacking | Nitrophenyl ring | Another aromatic molecule | 3.5 |

| Hydrophobic | Isobutyl side chain | Non-polar molecules | > 4.0 |

This table is illustrative and represents the kind of data that would be the target of an MD simulation study. The actual values would be dependent on the specific simulation conditions and force field used.

In Silico Modeling for Predicting Compound Behavior and Interactions

Beyond the dynamic insights from MD simulations, a range of other in silico modeling techniques can be employed to predict the physicochemical properties and potential biological interactions of this compound. These methods often leverage the fundamental structure of the molecule to compute properties that would otherwise require extensive experimental work.

Predicting Physicochemical Properties:

Computational models can provide accurate estimations of key molecular properties that govern the behavior of a compound in various environments. For modified amino acids and their derivatives, these predictions are invaluable for assessing their potential applications. rsc.org Techniques such as Quantitative Structure-Property Relationship (QSPR) modeling or direct calculation from molecular structure can be used.

Key predictable properties include:

Solubility: The tendency of the compound to dissolve in a particular solvent.

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's hydrophobicity, which is crucial for predicting its behavior in biological systems.

pKa: The acidity of the carboxylic acid group, which determines its charge state at a given pH.

Modeling Biological Interactions:

In silico models are instrumental in predicting how a molecule might interact with biological targets, such as enzymes or receptors. Molecular docking is a primary technique used for this purpose. In a docking study, the three-dimensional structure of this compound would be computationally "placed" into the binding site of a target protein. A scoring function then estimates the binding affinity and predicts the most likely binding pose.

For a molecule like this compound, which is an N-protected amino acid, potential applications could involve modeling its interaction with:

Enzymes in peptide synthesis: To understand how it is processed or incorporated into a peptide chain.

Transporters or receptors: To predict if the nitrophenylsulfenyl group alters its recognition by cellular machinery compared to natural L-leucine.

The results of such modeling can guide further experimental work by prioritizing compounds and suggesting specific molecular interactions to investigate. The following table provides an example of how predicted properties for this compound might be presented.

| Predicted Property | Computational Method | Predicted Value (Illustrative) | Significance |

| Aqueous Solubility | QSPR Model | 0.85 g/L | Indicates moderate solubility in water. |

| LogP | Atomic Contribution Method | 1.95 | Suggests a degree of lipophilicity. |

| pKa (Carboxylic Acid) | Empirical Prediction | 3.5 | Predicts the molecule will be deprotonated at physiological pH. |

| Binding Affinity to Target X | Molecular Docking | -7.2 kcal/mol | Suggests a potential binding interaction worthy of experimental validation. |

This table is for illustrative purposes. The values are not based on published experimental or computational results for this specific molecule but represent the type of data generated through in silico modeling.

Mechanistic Insights into Biochemical and Biological Applications

N-2-Nitrophenylsulfenyl-L-leucine as a Research Probe in Biological Systems

While not typically used as a direct probe within a living system, this compound is an indispensable tool for synthesizing the highly specific peptide probes that are. The nitrophenylsulfenyl (Nps) group is a protecting group used in peptide synthesis to temporarily shield the amino group of leucine (B10760876). vulcanchem.com This protection prevents unwanted reactions during the step-by-step assembly of a peptide chain, ensuring that the final product has the exact desired sequence of amino acids. vulcanchem.com Once the synthesis is complete, the Nps group is removed under mild conditions, yielding the final, functional peptide. vulcanchem.com

The study of protein-protein interactions (PPIs) and the mechanisms of enzymes often requires synthetic peptides that can mimic a part of a protein or act as a specific substrate or inhibitor. The synthesis of these tailored peptides is where this compound becomes critical.

Peptide Synthesis for Interaction Studies: To map the binding site of a protein or to understand how two proteins interact, researchers often synthesize short peptide fragments corresponding to the suspected interaction domain. By incorporating leucine at specific positions using this compound, scientists can create the precise tools needed for these binding assays. The ability to control the peptide sequence is fundamental to creating drugs that can disrupt pathological protein-protein interactions, a target for many modern therapies. nih.gov

Enzyme Mechanism Exploration: Synthetic peptides are crucial for studying the specificity and kinetics of enzymes, particularly proteases. nih.gov By creating a peptide substrate containing leucine, researchers can investigate how an enzyme recognizes and cleaves at that specific site. The use of this compound enables the precise placement of leucine within a custom-designed peptide sequence, which can then be used to characterize the enzyme's activity. nih.gov

L-leucine is a well-known signaling molecule that plays a crucial role in regulating protein metabolism, most notably by activating the mTORC1 signaling pathway, a master regulator of cell growth and protein synthesis. nih.gov While this compound itself is an inert precursor, it is vital for creating the tools to study these pathways.

To investigate how a specific leucine residue within a protein affects signaling, researchers can synthesize variants of that protein or peptide. For instance, a peptide designed to interact with components of the mTOR pathway can be synthesized using this compound. nih.gov After synthesis and deprotection, this peptide can be used in cell-based assays to probe the molecular mechanisms of leucine-dependent signaling, helping to unravel the complexities of amino acid metabolism and its impact on cellular health and disease. nih.govnih.gov

Potential as an Intermediate in Pharmaceutical Development

The role of this compound as an intermediate is central to its value in the pharmaceutical industry, particularly in the synthesis of peptide-based drugs. nih.gov

Many modern therapeutics are peptides, which offer high specificity and efficacy compared to traditional small-molecule drugs. nih.gov The chemical synthesis of these peptide-based Active Pharmaceutical Ingredients (APIs) is a complex process that relies on protecting group chemistry.

This compound is a key reagent in this field. vulcanchem.comstarshinechemical.com It provides a stable, protected form of leucine that can be incorporated into a growing peptide chain. vulcanchem.com Its reliable performance and the ability to be removed without damaging the rest of the peptide make it a valuable intermediate in the production of therapeutic peptides used to treat a wide range of conditions, from metabolic disorders to cancer. medchemexpress.com

Targeted drug delivery aims to increase the concentration of a therapeutic at the site of disease, thereby enhancing efficacy and reducing side effects. One common strategy involves attaching a drug to a targeting moiety, such as a peptide, that recognizes and binds to specific cells or tissues. mdpi.commdpi.com

The synthesis of these targeting peptides often requires the precise assembly of amino acids, a process for which this compound is well-suited as a starting material. mdpi.com For example, a peptide designed to target a receptor on a cancer cell can be constructed using Nps-protected amino acids. This peptide can then be conjugated to a nanoparticle or a potent drug, creating a sophisticated delivery system. dovepress.comnih.gov While the compound itself is not part of the final delivery vehicle, it is an enabling tool for creating the targeting component.

Biochemical Assays and Diagnostic Tool Development

The chemical properties of the nitrophenylsulfenyl group lend themselves to the development of specialized biochemical assays and diagnostic tools. The Nps group is chromophoric, meaning it absorbs light at a specific wavelength. haemochrom.de

This property can be exploited to create chromogenic substrates for enzymes. haemochrom.denih.gov A peptide can be synthesized using this compound and designed to be a substrate for a specific protease. When the enzyme cleaves the peptide, the Nps-containing fragment is released, leading to a change in color or absorbance that can be measured with a spectrophotometer. haemochrom.de This principle allows for the development of simple and rapid assays to measure enzyme activity in biological samples, which is valuable for both research and clinical diagnostics. For example, similar chromogenic substrates are widely used to measure enzymes involved in blood coagulation. nih.govnih.gov

Interactive Data Table: Applications of this compound

| Application Area | Specific Use | Mechanism/Rationale | Relevant Findings |

| Biological Research | Synthesis of Peptide Probes | Enables precise incorporation of leucine into custom peptide sequences for studying protein interactions and enzyme kinetics. | Essential for creating tools to investigate signaling pathways like mTOR, which is regulated by leucine. nih.gov |

| Pharmaceuticals | Intermediate in API Synthesis | Acts as a protected amino acid building block for the solid-phase or solution-phase synthesis of peptide drugs. | The Nps group prevents unwanted side reactions during peptide chain elongation. vulcanchem.com |

| Drug Delivery | Synthesis of Targeting Peptides | Used to construct peptides that can guide drug-loaded nanoparticles or conjugates to specific cells or tissues. | Peptides are versatile targeting moieties for nanoparticles and other drug delivery systems. mdpi.commdpi.com |

| Diagnostics | Development of Chromogenic Substrates | The Nps group is a chromophore; its cleavage from a peptide substrate by an enzyme can be detected spectrophotometrically. | Chromogenic peptide substrates are established tools for quantifying enzyme activity in clinical and research assays. haemochrom.denih.gov |

Future Perspectives and Emerging Research Avenues

Innovations in Green Chemistry Approaches for Synthesis and Deprotection

For NPS-L-leucine, green innovations focus on two key areas: the synthesis of the protected amino acid itself and the deprotection step during peptide synthesis. Research is aimed at developing synthetic pathways that use less hazardous solvents and generate fewer byproducts. More significantly, innovations in deprotection are critical. The goal is to move away from harsh chemical reagents toward more environmentally benign methods. This includes the investigation of:

Catalytic Deprotection: Utilizing catalytic amounts of reagents to cleave the NPS group, thereby minimizing waste.

Flow Chemistry: Performing the deprotection step in continuous flow reactors can reduce solvent usage and improve reaction control and safety.

In Situ Deprotection: Inspired by advances with other protecting groups like Fmoc, researchers are exploring protocols where deprotection occurs in the same reaction vessel as the subsequent coupling step, which can save up to 75% of the solvent used for washing steps in solid-phase peptide synthesis (SPPS). peptide.com

Development of Novel Analogues with Enhanced Specificity or Reactivity Profiles

The development of novel analogues of NPS-L-leucine is a promising avenue for expanding its utility in complex peptide synthesis. The concept of "orthogonal protection" is central to this effort, where multiple protecting groups are used in a single synthesis, each removable by a unique set of conditions without affecting the others. nih.gov This strategy is essential for synthesizing complex peptides or for incorporating unnatural amino acids. acs.org

Future research will likely focus on creating a portfolio of NPS-based protecting groups with a range of labilities. By modifying the electronic properties of the nitrophenyl ring—for instance, by adding electron-donating or electron-withdrawing substituents—chemists can fine-tune the conditions required for cleavage. This would allow for greater control and specificity in multi-step syntheses.

Table 1: Hypothetical NPS-L-leucine Analogues and Potential Properties

| Analogue Name | Modification to Phenyl Ring | Predicted Effect on Reactivity | Potential Application |

|---|---|---|---|

| N-2-Nitro-4-chlorophenylsulfenyl-L-leucine | Addition of a chloro group | Increased acid stability | Use in syntheses requiring stronger acidic conditions for other steps. |

| N-2-Nitro-4-methoxyphenylsulfenyl-L-leucine | Addition of a methoxy (B1213986) group | Increased acid lability | Rapid deprotection under very mild acidic conditions. |

| N-2,4-Dinitrophenylsulfenyl-L-leucine | Addition of a second nitro group | Significantly altered cleavage conditions | Highly specific orthogonal protection scheme. |

Integration with High-Throughput Screening and Automation in Peptide Synthesis

The demand for novel peptides for drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. efficient-robotics.com These systems, which include automated SPOT synthesizers and robotic workstations, can produce vast libraries of peptides for screening purposes. nih.govefficient-robotics.com Some advanced systems can synthesize up to 100,000 peptides per day. efficient-robotics.com

NPS-L-leucine and its derivatives are well-suited for integration into these automated workflows. As building blocks for solid-phase peptide synthesis (SPPS), they can be readily incorporated into the automated cycles of coupling and deprotection. acs.org The mild deprotection conditions associated with the NPS group are particularly advantageous in automated systems, as they minimize potential side reactions and the degradation of the growing peptide chain on the solid support. Automated flow peptide synthesis (AFPS) represents another frontier, enabling the rapid, one-shot synthesis of proteins up to 128 amino acids long and facilitating the incorporation of amino acids with orthogonal protecting groups for further modification. acs.org The ultimate goal of these high-throughput methods is to rapidly generate and screen large peptide libraries to identify novel activators or inhibitors for therapeutic targets like G-protein-coupled receptors (GPCRs). nih.gov

Advanced Computational Strategies for De Novo Design and Optimization

Computational chemistry and molecular modeling are becoming indispensable tools in chemical research. nih.gov For a compound like NPS-L-leucine, computational strategies offer powerful methods for de novo design and optimization without the initial need for extensive laboratory work. nih.gov

Using fragment-based and de novo design algorithms, researchers can design novel NPS analogues with precisely tailored properties. nih.gov For example, computational models can predict how changes to the molecular structure will affect its reactivity, solubility, or stability. This allows for the virtual screening of thousands of potential candidates to identify the most promising ones for synthesis. Furthermore, molecular dynamics simulations can be used to model how a peptide containing an NPS-protected residue will behave, for instance, in terms of its self-assembly into higher-order structures like fibers or vesicles. researchgate.net Automated descriptors can then analyze these simulations to predict macroscopic properties, accelerating the discovery of new biomaterials. researchgate.net

Table 2: Application of Computational Strategies to NPS-L-leucine

| Computational Method | Objective | Expected Outcome |

|---|---|---|

| Quantum Mechanics (QM) Calculations | Predict the lability of the N-S bond in new analogues. | Ranking of novel protecting groups by ease of cleavage. |

| Molecular Dynamics (MD) Simulations | Model the behavior of NPS-protected peptides in solution. | Insight into peptide folding and self-assembly. researchgate.net |

| De Novo Design Algorithms | Design entirely new protecting groups based on the NPS scaffold. | Novel structures with enhanced orthogonality or unique cleavage mechanisms. nih.govnih.gov |

Expanded Exploration of Biological Applications and Translational Research

While NPS-L-leucine is a synthetic tool rather than a therapeutic agent itself, it is an enabling component in the creation of peptides with significant biological potential. Translational research aims to bridge the gap between basic scientific discoveries and new clinical therapies. nih.gov The synthesis of peptides is a cornerstone of this process, leading to new treatments for a wide range of diseases. nih.gov

The ability to efficiently synthesize custom peptides using building blocks like NPS-L-leucine allows researchers to explore new therapeutic frontiers. For example, peptides are being investigated as:

Antimicrobial Agents: To combat antibiotic-resistant bacteria (ESKAPE pathogens). medchemexpress.com

Cancer Therapeutics: By targeting specific molecules like CD38 to enhance the immune system's ability to kill tumor cells. medchemexpress.com

Cardiovascular Drugs: By acting as antagonists for receptors involved in heart disease. medchemexpress.com

The continued refinement of synthesis methods involving NPS-L-leucine will directly support this translational research, facilitating the production of novel peptide candidates for preclinical and clinical evaluation. The feedback from these clinical findings can, in turn, guide laboratory research toward developing even more effective peptide-based therapies. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.